molecular formula C8H17BrO B1269911 1-Bromo-4-(tert-butoxy)butane CAS No. 69775-78-6

1-Bromo-4-(tert-butoxy)butane

Cat. No.: B1269911
CAS No.: 69775-78-6
M. Wt: 209.12 g/mol
InChI Key: ZKUZDZQYIUIECM-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butoxy)butane is an organic compound with the molecular formula C8H17BrO It is a brominated derivative of butane, featuring a 1,1-dimethylethoxy group at the fourth carbon atom

Scientific Research Applications

1-Bromo-4-(tert-butoxy)butane has diverse applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound’s unique structure makes it valuable for the development of novel materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(tert-butoxy)butane typically involves the bromination of butane derivatives. One common method is the reaction of 1-bromo-4-hydroxybutane with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(tert-butoxy)butane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: 1-(1,1-Dimethylethoxy)-4-hydroxybutane.

    Elimination: 1-(1,1-Dimethylethoxy)-1-butene.

    Oxidation: 1-(1,1-Dimethylethoxy)butan-2-one or 1-(1,1-Dimethylethoxy)butanoic acid.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butoxy)butane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The 1,1-dimethylethoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethoxybutane: Similar structure but with an ethoxy group instead of a 1,1-dimethylethoxy group.

    1-Bromo-4-methoxybutane: Contains a methoxy group instead of a 1,1-dimethylethoxy group.

    1-Bromo-4-fluorobutane: Features a fluorine atom instead of a 1,1-dimethylethoxy group.

Uniqueness

1-Bromo-4-(tert-butoxy)butane is unique due to the presence of the bulky 1,1-dimethylethoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and steric hindrance play crucial roles.

Properties

IUPAC Name

1-bromo-4-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUZDZQYIUIECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348543
Record name butane, 1-bromo-4-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69775-78-6
Record name butane, 1-bromo-4-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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